1-Cyano-3-(3,5-dichlorophenyl)guanidine
Description
1-Cyano-3-(3,5-dichlorophenyl)guanidine is a guanidine derivative featuring a cyano group (-CN) at position 1 of the guanidine core and a 3,5-dichlorophenyl substituent at position 3. Guanidines are known for their strong basicity due to the resonance-stabilized positive charge on the nitrogen atoms. However, the electron-withdrawing cyano and dichlorophenyl groups in this compound modulate its electronic properties, reducing basicity compared to simpler guanidine derivatives like guanidine hydrochloride (C₅H₉N₃·HCl) . The 3,5-dichlorophenyl moiety introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems or influence material stability in industrial applications.
Properties
Molecular Formula |
C8H6Cl2N4 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
1-cyano-2-(3,5-dichlorophenyl)guanidine |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)14-8(12)13-4-11/h1-3H,(H3,12,13,14) |
InChI Key |
SICMGMNZHBFHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C(N)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The table below compares key structural and functional features of 1-Cyano-3-(3,5-dichlorophenyl)guanidine with related guanidine derivatives:
Key Differences and Implications
- Electronic Effects: The 3,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may reduce nucleophilicity compared to methyl-substituted analogs (e.g., 2-Cyano-1,3-dimethylguanidine) . Cyano groups in all analogs withdraw electrons, but their positions vary. For example, 1-(4-Cyanophenyl)guanidine hydrochloride places -CN on the phenyl ring, altering conjugation compared to the target compound’s direct attachment to the guanidine core .
- Solubility and Stability: Hydrochloride salts (e.g., 1-(4-Cyanophenyl)guanidine hydrochloride) exhibit higher aqueous solubility than neutral guanidines like the target compound . The sulphinyl ethyl group in 54237-72-8 increases polarity, making it more soluble in polar solvents but less stable under reducing conditions .
- Biological and Industrial Relevance: Chlorinated aromatics (e.g., 3,5-dichlorophenyl) are common in agrochemicals and pharmaceuticals due to their resistance to metabolic degradation. Methylated analogs (e.g., 31857-31-5) are simpler to synthesize but lack the steric and electronic complexity needed for targeted bioactivity .
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